molecular formula C24H17NS2 B12618956 (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate CAS No. 922143-13-3

(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate

Cat. No.: B12618956
CAS No.: 922143-13-3
M. Wt: 383.5 g/mol
InChI Key: KJCQKUWCHAAEDJ-UHFFFAOYSA-N
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Description

(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, features a naphthalene moiety attached to a carbazole core through a carbodithioate linkage, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate typically involves the reaction of naphthalen-1-ylmethyl chloride with 9H-carbazole-9-carbodithioic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide using reducing agents such as lithium aluminum hydride or dithiothreitol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or carbazole moieties can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, dithiothreitol, tetrahydrofuran as a solvent.

    Substitution: Various nucleophiles like amines, alcohols, and thiols, with solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, disulfides.

    Substitution: Functionalized naphthalene or carbazole derivatives.

Scientific Research Applications

(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its anticancer and antimicrobial activities, as carbazole derivatives are known to exhibit biological activity.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (Naphthalen-2-YL)methyl 9H-carbazole-9-carbodithioate
  • (Phenyl)methyl 9H-carbazole-9-carbodithioate
  • (Biphenyl-4-YL)methyl 9H-carbazole-9-carbodithioate

Uniqueness

(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is unique due to the specific positioning of the naphthalene moiety, which influences its electronic properties and reactivity. This positioning can enhance its photophysical properties, making it more suitable for applications in optoelectronics and as a fluorescent probe.

Properties

CAS No.

922143-13-3

Molecular Formula

C24H17NS2

Molecular Weight

383.5 g/mol

IUPAC Name

naphthalen-1-ylmethyl carbazole-9-carbodithioate

InChI

InChI=1S/C24H17NS2/c26-24(27-16-18-10-7-9-17-8-1-2-11-19(17)18)25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25/h1-15H,16H2

InChI Key

KJCQKUWCHAAEDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC(=S)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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